molecular formula C17H19NO B3045941 3-Pyrrolidinol, 1-(diphenylmethyl)- CAS No. 116574-17-5

3-Pyrrolidinol, 1-(diphenylmethyl)-

Cat. No. B3045941
CAS RN: 116574-17-5
M. Wt: 253.34 g/mol
InChI Key: ZNPVZVJTFQJQRA-UHFFFAOYSA-N
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Description

“3-Pyrrolidinone, 1-(diphenylmethyl)-” is a chemical compound with the molecular formula C17H17NO and a molecular weight of 251.32 . It is also known by its English name "3-Pyrrolidinone, 1-(diphenylmethyl)-" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in the literature. For instance, an Ir(III)-catalyzed synthesis of 3-pyrrolidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines was carried out . This borrowing hydrogen methodology (BH) was further extended to the sequential diamination .


Molecular Structure Analysis

The molecular structure of “3-Pyrrolidinone, 1-(diphenylmethyl)-” consists of a pyrrolidinone ring attached to a diphenylmethyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to undergo various chemical reactions. For instance, (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Pyrrolidinone, 1-(diphenylmethyl)-” include a boiling point of 373.7±30.0 °C (Predicted), a density of 1.150±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 4.61±0.20 (Predicted) .

Mechanism of Action

While the specific mechanism of action for “3-Pyrrolidinol, 1-(diphenylmethyl)-” is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant, an eye irritant, and may cause respiratory irritation .

Future Directions

Pyrrolidine alkaloids have shown promise in pharmacotherapy, exhibiting a wide range of pharmacological activities . Additionally, asymmetric organocatalysis, which involves the use of pyrrolidine-based organocatalysts, has emerged as a powerful tool for the facile construction of complex molecular architectures . This suggests potential future directions in the development of new drugs and synthetic methods involving pyrrolidine derivatives.

properties

IUPAC Name

1-benzhydrylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPVZVJTFQJQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440058
Record name 3-Pyrrolidinol, 1-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116574-17-5
Record name 3-Pyrrolidinol, 1-(diphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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